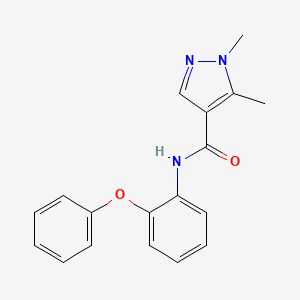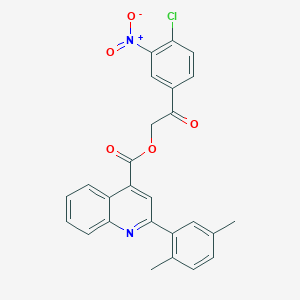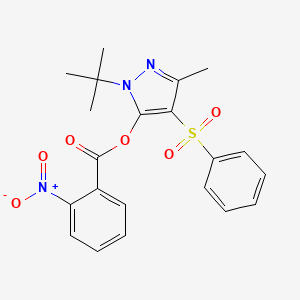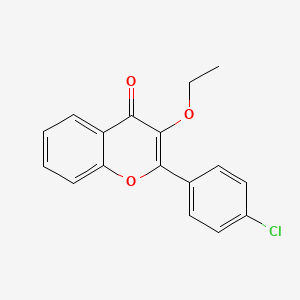![molecular formula C12H17ClN2O3S B4755333 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4755333.png)
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide
Overview
Description
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide, also known as CMNB, is a chemical compound that has been widely used in scientific research due to its unique properties. CMNB is a potent inhibitor of the proteasome, a complex of enzymes that plays a crucial role in the degradation of proteins in cells.
Mechanism of Action
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide exerts its inhibitory effect on the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading proteins, leading to their accumulation in cells. The accumulation of proteins can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of the proteasome by 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has been shown to have several biochemical and physiological effects. 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the sensitivity of cancer cells to chemotherapy. It has also been shown to modulate the immune response and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide in lab experiments is its potency and specificity. 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide is a potent inhibitor of the proteasome and has been shown to be effective in inducing apoptosis in cancer cells. However, 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has some limitations, including its potential toxicity and the need for careful handling in a laboratory setting.
Future Directions
There are several future directions for the study of 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide. One potential direction is the development of novel proteasome inhibitors based on the structure of 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide. Another direction is the study of the role of the proteasome in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair. Additionally, the use of 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide in combination with other chemotherapeutic agents may enhance the effectiveness of cancer treatment.
Scientific Research Applications
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has been widely used in scientific research due to its ability to inhibit the proteasome. The proteasome is responsible for the degradation of proteins in cells, and its inhibition can lead to the accumulation of proteins that are toxic to cells. 2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has been shown to be effective in inducing apoptosis, or programmed cell death, in cancer cells. It has also been used to study the role of the proteasome in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair.
properties
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-4-11(12(16)14-2)15(19(3,17)18)10-7-5-6-9(13)8-10/h5-8,11H,4H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNIGFPSSSTOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[4-(4-chlorobenzoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4755253.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4755260.png)
![4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4755264.png)
![4-chloro-N-[3-(N-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B4755270.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4755287.png)

![4-chloro-3-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4755300.png)



![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4755338.png)

![3-[3-ethoxy-4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4755349.png)
